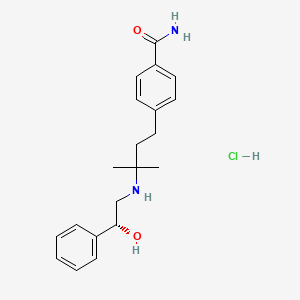

LY-195448

Description

Structure

3D Structure of Parent

Properties

CAS No. |

111112-18-6 |

|---|---|

Molecular Formula |

C20H27ClN2O2 |

Molecular Weight |

362.9 g/mol |

IUPAC Name |

4-[3-[[(2R)-2-hydroxy-2-phenylethyl]amino]-3-methylbutyl]benzamide;hydrochloride |

InChI |

InChI=1S/C20H26N2O2.ClH/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24;/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24);1H/t18-;/m0./s1 |

InChI Key |

PFTVHDSGCARRKR-FERBBOLQSA-N |

Isomeric SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)N)NC[C@@H](C2=CC=CC=C2)O.Cl |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide LY 119123 LY 195448 LY-195448 LY-199123 |

Origin of Product |

United States |

Foundational & Exploratory

The Anti-Mitotic Mechanism of LY-195448: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-195448 is an experimental phenethanolamine compound that has demonstrated anti-tumor activity by disrupting mitotic processes. Its primary mechanism of action is the inhibition of microtubule assembly, leading to cell cycle arrest at the metaphase.[1][2] This is believed to occur through a direct interaction with tubulin, the fundamental protein subunit of microtubules.[1] Although early clinical development was discontinued due to an unexplained loss of in vivo activity in murine models, the compound's in vitro anti-mitotic properties provide a clear mechanism of cytotoxicity.[1] This technical guide synthesizes the available data to provide an in-depth look at the core mechanism of action of this compound, including quantitative data from key experiments, detailed experimental protocols, and visualizations of the affected cellular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Microtubule Assembly

This compound exerts its cytotoxic effects by directly interfering with the dynamics of microtubule polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is responsible for segregating chromosomes during cell division. By inhibiting the assembly of tubulin into functional microtubules, this compound causes a cascade of events that ultimately leads to mitotic arrest and cell death.

The evidence strongly suggests a direct interaction with tubulin, likely the beta-tubulin subunit.[1] This is supported by studies on drug-resistant cell lines, where mutations in beta-tubulin conferred resistance to this compound.[1] The compound's effects are characteristic of a microtubule-depolymerizing agent, leading to a reduction in the number of microtubules and morphological changes in the remaining structures.[1]

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The anti-mitotic and microtubule-disrupting effects of this compound have been quantified in several key experiments. The data is summarized in the tables below.

Table 1: Effect of this compound on Mitotic Index in NRK Cells

| Treatment Condition | Concentration | Exposure Time | Mitotic Cell Population (%) |

| Control | - | 4 hours | 4.9 |

| This compound | 46 µM (15 µg/ml) | 4 hours | 18.5 |

| Data from reference[1] |

Table 2: Effect of this compound on Microtubule Reassembly

| Treatment Condition during Reassembly | Time Required for Reassembly |

| Drug-free medium | Normal (baseline) |

| Medium with 15 µg/ml this compound | 2-3 times longer than normal |

| Data from reference[1] |

Table 3: Cross-Resistance of CHO Cell Lines to this compound

| Cell Line Type | Resistance to this compound |

| Wild-type | Baseline sensitivity |

| Colcemid-resistant | Increased resistance |

| Taxol-resistant | Increased sensitivity |

| Data from reference[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments that elucidated the mechanism of action of this compound.

Mitotic Index Determination

This experiment quantifies the ability of this compound to induce cell cycle arrest in mitosis.

-

Cell Line: Normal Rat Kidney (NRK) cells.

-

Cell Culture: Cells are grown on coverslips in a suitable growth medium until they reach a desired confluency.

-

Drug Exposure: The growth medium is replaced with a medium containing 46 µM (15 µg/ml) of this compound. Control cells receive a drug-free medium. The cells are incubated for 4 hours.

-

Fixation and Staining: After incubation, the cells are fixed and stained with a DNA-binding dye (e.g., DAPI) to visualize the chromosomes.

-

Microscopy and Analysis: The coverslips are mounted on slides and observed under a fluorescence microscope. The percentage of cells in mitosis (characterized by condensed chromosomes) is determined by counting at least 500 cells per sample.

Caption: Workflow for Mitotic Index Determination.

Microtubule Reassembly Assay

This assay assesses the inhibitory effect of this compound on the formation of new microtubules.

-

Cell Line: NRK cells.

-

Initial Depolymerization: Cells are treated with nocodazole, a potent microtubule-depolymerizing agent, to completely disassemble the existing microtubule network.

-

Washout and Reassembly: The nocodazole-containing medium is washed out and replaced with either a drug-free medium (control) or a medium containing 15 µg/ml of this compound.

-

Time-Lapse Imaging: The process of microtubule reassembly is monitored over time using immunofluorescence microscopy at various time points.

-

Analysis: The time required for the microtubule network to reform is compared between the control and this compound-treated cells.

Caption: Workflow for Microtubule Reassembly Assay.

Analysis of Drug-Resistant Cell Lines

This set of experiments provides evidence for the direct interaction of this compound with tubulin.

-

Cell Line Generation: Chinese Hamster Ovary (CHO) cell lines with resistance to this compound are generated by exposing a wild-type population to increasing concentrations of the drug over time.

-

Cross-Resistance Testing: The this compound-resistant cell lines are then tested for their sensitivity to other microtubule-active drugs, such as Colcemid (a depolymerizer) and paclitaxel (a stabilizer).

-

Protein Analysis: Tubulin from the resistant cell lines is isolated and analyzed using two-dimensional polyacrylamide gel electrophoresis (2D-PAGE). This technique separates proteins based on both their isoelectric point and molecular weight.

-

Analysis: The 2D-PAGE profiles of tubulin from wild-type and resistant cells are compared to identify any shifts in the protein spots, which would indicate a modification or mutation in the tubulin protein.[1]

Conclusion

The mechanism of action of this compound is centered on its ability to inhibit microtubule assembly, a critical process for cell division. The available evidence strongly supports a direct interaction with tubulin as the molecular basis for this activity. This leads to a disruption of the mitotic spindle, causing cells to arrest in metaphase, which ultimately triggers apoptosis. While the clinical development of this compound was halted, the study of its anti-mitotic properties has contributed to the understanding of microtubule-targeting agents in cancer therapy.

References

LY-195448: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-195448 is a synthetic phenethanolamine derivative that has demonstrated potent anti-mitotic and anti-tumor activity. Its primary mechanism of action involves the inhibition of microtubule assembly, leading to cell cycle arrest in the metaphase stage. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed methodologies for key experiments, including in vitro microtubule polymerization assays and cell cycle analysis, are presented to facilitate further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[3-[[(2R)-2-hydroxy-2-phenylethyl]amino]-3-methylbutyl]benzamide, is a chiral molecule with a well-defined stereochemistry. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₆N₂O₂ | [1] |

| Molecular Weight | 326.43 g/mol | [1] |

| SMILES | CC(C)(CCc1ccc(cc1)C(=O)N)NC--INVALID-LINK--O | [1] |

| InChI | InChI=1S/C20H26N2O2/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24)/t18-/m0/s1 | [1] |

| InChIKey | SYZWOOODCAMXPL-SFHVURJKSA-N | [1] |

Mechanism of Action: Inhibition of Microtubule Assembly

This compound exerts its cytotoxic effects by directly interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The primary mechanism involves the inhibition of tubulin polymerization, the process by which tubulin dimers assemble to form microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in mitotic arrest and apoptosis.

The proposed signaling pathway for this compound's action is depicted below:

Figure 1. Proposed signaling pathway of this compound leading to apoptosis.

Biological Activity and Experimental Data

In Vitro Anti-mitotic Activity

This compound has been shown to be a potent inducer of mitotic arrest in various cell lines. In a key study, a 4-hour exposure of Normal Rat Kidney (NRK) cells to 46 µM (15 µg/mL) of this compound resulted in a significant increase in the mitotic index.

| Treatment | Duration | Mitotic Index (%) | Reference |

| Control | 4 hours | 4.9 | [2] |

| This compound (46 µM) | 4 hours | 18.5 | [2] |

Experimental Protocols

This assay is crucial for quantifying the direct inhibitory effect of this compound on microtubule formation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on tubulin polymerization in a cell-free system.

Materials:

-

Purified tubulin (>99%)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

This compound stock solution (in DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

Methodology:

-

Prepare a reaction mixture containing purified tubulin in polymerization buffer.

-

Add varying concentrations of this compound to the reaction mixture. A vehicle control (DMSO) should be included.

-

Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

-

Calculate the rate of polymerization for each concentration of this compound.

-

Plot the polymerization rate against the logarithm of the this compound concentration to determine the IC50 value.

References

The Dual Facets of Phenethanolamines: A Technical Guide to Their Antitumor Activity

For Immediate Release

This technical guide provides an in-depth analysis of the antitumor activities of phenethanolamine compounds, offering valuable insights for researchers, scientists, and drug development professionals. By examining their mechanisms of action, summarizing key quantitative data, and detailing experimental protocols, this document serves as a comprehensive resource for advancing cancer research and therapy. Phenethanolamines, a class of compounds that includes both endogenous catecholamines and synthetic drugs, exhibit a complex and often contradictory role in cancer progression, acting as both promoters and inhibitors of tumor growth. This duality is largely governed by their interaction with adrenergic receptors and the subsequent activation or inhibition of downstream signaling pathways.

Introduction to Phenethanolamines and Cancer

Phenethanolamine compounds, characterized by a core structure of a phenyl ring, an ethylamine side chain, and a hydroxyl group on the beta-carbon, are pivotal in physiological "fight-or-flight" responses. Their influence extends into the realm of oncology, where they have been shown to modulate cancer cell proliferation, apoptosis, and metastasis. The effects are primarily mediated through α- and β-adrenergic receptors, with the β2-adrenergic receptor being a key player in carcinogenic processes. Stimulation of these receptors by agonists can, in some contexts, promote tumor growth, while their blockade by antagonists often exhibits anticancer effects. This guide will dissect these contrasting activities, providing a nuanced understanding of their therapeutic potential.

Quantitative Analysis of Antitumor Efficacy

The cytotoxic and antiproliferative effects of various phenethanolamine compounds have been extensively studied across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the efficacy of these compounds. The following tables summarize the IC50 values for representative phenethanolamine derivatives, including β-blockers and β-agonists, providing a comparative overview of their potency.

Table 1: IC50 Values of β-Adrenergic Antagonists in Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |

| Propranolol | Neuroblastoma | Multiple Lines | 114 - 218 | [1] |

| Thyroid Cancer | 8505C | 200 | [1] | |

| Thyroid Cancer | K1 | 280 | [1] | |

| Multiple Myeloma | U266 | 75 (72h) | [1] | |

| Breast Carcinoma | MCF-7 | 100 ± 11 | [2] | |

| Bone Marrow Endothelial | BMH29L | 106 ± 5 | [2] | |

| Breast Epithelial | HBL-100 | 269 ± 22 | [2] | |

| Non-small Cell Lung Carcinoma | A549 | 222 ± 21 | [2] | |

| Melanoma | A375 | 65.33 - 98.17 | [3] | |

| Melanoma | P-3 | 116.86 - 148.60 | [3] | |

| Melanoma | P-6 | 88.24 - 118.23 | [3] | |

| Colorectal Cancer | HT-29 | 65,400 (24h) | [4] | |

| Colorectal Cancer | HCT-116 | 25.5 (36h) | [4] | |

| Colorectal Cancer | HT-29 | 39.04 (36h) | [4] | |

| Atenolol | Breast, Colon, Liver Cancer | MCF-7, HT-29, HepG2 | >1000 | [5] |

| ICI 118,551 | Breast, Colon, Liver Cancer | MCF-7, HT-29, HepG2 | >1000 | [5] |

Table 2: IC50 and EC50 Values of β-Adrenergic Agonists in Cancer Cell Lines

| Compound | Effect | Cancer Type | Cell Line | IC50/EC50 (µM) | Reference |

| Isoproterenol | Inhibition of Proliferation | Astrocytoma | 1321N1 | 0.00005 | [6] |

| Stimulation of cAMP | Astrocytoma | 1321N1 | 0.0165 | [6] | |

| Increased Viability (EC50) | Colon Cancer | SW480 | 103.1 | [7] | |

| Increased Viability (EC50) | 5FU-treated SW480 | SW480 | 100.3 | [7] | |

| MAPK Activation (EC50) | Cardiomyocytes | - | 1 - 3 | ||

| Salbutamol | Inhibition of Migration | Breast Cancer | MDA-MB-231, IBH-6 | - | [8] |

| Inhibition of Invasion | Breast Cancer | MDA-MB-231, IBH-6 | - | [8] | |

| Phenylephrine | Enhanced Proliferation | Breast Cancer (ER+) | MCF-7 | - | [9] |

Table 3: Cytotoxicity of Novel Phenethanolamine Derivatives

| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |

| CpdA-03 | Acute Lymphoblastic Leukemia | CCRF-CEM | ~1 | [10] |

| Mantle Cell Lymphoma | Granta-519 | ~1 | [10] | |

| Ferrocene-Phenethylamine (S-config) | Colorectal, Breast, Lung Cancer | SW480, MDA-MB-231, H1299 | Not specified | [6] |

Key Signaling Pathways in Phenethanolamine Antitumor Activity

The antitumor effects of phenethanolamine compounds are mediated by complex signaling networks. The following diagrams, generated using Graphviz, illustrate the key pathways involved.

Propranolol-Induced Apoptosis Pathways

Propranolol, a non-selective β-blocker, induces apoptosis in cancer cells through multiple pathways, including the generation of reactive oxygen species (ROS) leading to JNK activation, and the inhibition of the pro-survival AKT pathway.

Caption: Propranolol-induced apoptotic signaling pathways.

β-Agonist-Mediated Signaling in Cancer Cells

β-adrenergic agonists like isoproterenol and salbutamol can have varied effects on cancer cells, often involving the canonical adenylyl cyclase/cAMP/PKA pathway, as well as the MAPK/ERK pathway. These pathways can influence proliferation, survival, and migration.

Caption: Signaling pathways activated by β-adrenergic agonists in cancer.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of phenethanolamine antitumor activity.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Phenethanolamine compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer[10]

-

Multiscan spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.[10]

-

Compound Treatment: Treat the cells with various concentrations of the phenethanolamine compound (e.g., 0.1–100 μM) for a specified duration (e.g., 24, 48, or 72 hours).[10] Include a vehicle-only control.

-

MTT Addition: Following treatment, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the supernatant and add 100 μL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

Phenethanolamine compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the phenethanolamine compound for the indicated time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[11]

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells.

-

Annexin V-positive, PI-negative: Early apoptotic cells.

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.

-

Annexin V-negative, PI-positive: Necrotic cells.

-

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

-

6-well plates

-

Cancer cell lines

-

Phenethanolamine compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture and treat cells with the phenethanolamine compound as desired.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[12]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[13]

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.[13]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion and Future Directions

The evidence presented in this technical guide underscores the significant, albeit complex, role of phenethanolamine compounds in cancer therapy. While β-adrenergic antagonists like propranolol have demonstrated clear pro-apoptotic and anti-proliferative effects across a range of cancer types, the actions of β-agonists are more nuanced and can be context-dependent. The development of novel phenethanolamine derivatives with enhanced selectivity and potency holds promise for more targeted and effective cancer treatments. Future research should focus on elucidating the precise molecular determinants of agonist versus antagonist effects in different tumor microenvironments and leveraging this knowledge to design next-generation therapeutics. The detailed protocols and quantitative data provided herein offer a solid foundation for these future investigations.

References

- 1. Repurposing Drugs in Oncology (ReDO)—Propranolol as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigating the Potential of Propranolol as an Anti-Tumor Agent in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isoproterenol Alters Metabolism, Promotes Survival and Migration in 5-Fluorouracil-Treated SW480 Cells with and without Beta-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The β 2-Adrenergic Agonist Salbutamol Inhibits Migration, Invasion and Metastasis of the Human Breast Cancer MDA-MB- 231 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

The Disruption of Microtubule Dynamics by LY-195448: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-195448 is an experimental phenethanolamine derivative that demonstrated notable anti-tumor activity in preclinical murine models and potent antimitotic effects in vitro.[1] Its mechanism of action is primarily attributed to the inhibition of microtubule assembly, a critical process for cell division, intracellular transport, and the maintenance of cell structure. By disrupting microtubule dynamics, this compound effectively halts the cell cycle at the metaphase stage, leading to apoptosis in rapidly proliferating cancer cells. Although clinical development of this compound was discontinued due to a loss of in vivo efficacy in later studies, its profile as a microtubule-targeting agent provides a valuable case study for researchers in oncology and drug development.[1] This technical guide provides an in-depth analysis of the interaction between this compound and tubulin, and its subsequent inhibition of microtubule assembly, based on the available scientific literature.

Core Mechanism: Tubulin Interaction and Microtubule Assembly Inhibition

The primary molecular target of this compound is tubulin, the heterodimeric protein subunit of microtubules. The binding of this compound to tubulin interferes with the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in mitotic arrest and cell death.

Evidence for the direct interaction of this compound with tubulin and its inhibitory effect on microtubule assembly is supported by several key observations:

-

Metaphase Block: Treatment of cells with this compound leads to a significant increase in the population of cells arrested in metaphase.[1]

-

Altered Microtubule Morphology: In the presence of this compound, interphase microtubules appear reduced in number and exhibit abnormal morphology, described as "kinkier and curled."[1]

-

Delayed Microtubule Reassembly: Cells treated with this compound show a significant delay in the reassembly of cytoplasmic microtubules following depolymerization by other agents like nocodazole.[1]

-

Resistance through Tubulin Mutation: The development of resistance to this compound in Chinese hamster ovary (CHO) cell lines has been linked to alterations in the β-tubulin protein, providing strong evidence for a direct interaction.[1]

Quantitative Data

The available quantitative data on the cellular effects of this compound is limited. The following table summarizes the key finding from a study on Normal Rat Kidney (NRK) cells.

| Parameter | Cell Line | Concentration | Exposure Time | Effect | Reference |

| Mitotic Index | NRK | 46 µM (15 µg/ml) | 4 hours | Increase from 4.9% to 18.5% | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for characterizing tubulin polymerization inhibitors.

Figure 1. Mechanism of this compound-induced mitotic arrest.

Figure 2. Experimental workflow for characterizing microtubule inhibitors.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

Objective: To measure the effect of a test compound on the rate and extent of microtubule polymerization in a cell-free system.

Materials:

-

Lyophilized >99% pure tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP stock solution (10 mM)

-

Glycerol

-

Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well, clear bottom plates

Procedure:

-

Reagent Preparation:

-

On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

-

Prepare a polymerization buffer containing 1 mM GTP and 10% (v/v) glycerol in General Tubulin Buffer. Keep on ice.

-

Prepare serial dilutions of the test compound in polymerization buffer. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound dilutions.

-

-

Assay Setup:

-

Pre-warm the spectrophotometer to 37°C.

-

On ice, add the diluted test compound or vehicle control to the wells of a 96-well plate.

-

To initiate the reaction, add the cold tubulin solution to each well to a final concentration of 1-2 mg/mL. Mix gently by pipetting.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed spectrophotometer.

-

Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance (OD₃₄₀) versus time to generate polymerization curves.

-

The inhibitory effect can be quantified by comparing the maximum absorbance (Vmax) and the initial rate of polymerization in the presence and absence of the test compound.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

-

Tubulin Binding Assay (Fluorescence-Based)

Objective: To determine the binding affinity (dissociation constant, Kd) of a test compound to tubulin. This protocol describes a competition assay using a fluorescently labeled colchicine analog.

Materials:

-

Purified tubulin

-

Fluorescent colchicine analog (e.g., MTC-colchicine)

-

Binding buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)

-

Test compound (this compound)

-

Fluorometer

Procedure:

-

Assay Setup:

-

In a microplate or cuvette, prepare a series of reactions containing a fixed concentration of tubulin (e.g., 1-5 µM) and a fixed concentration of the fluorescent colchicine analog (e.g., 1 µM) in binding buffer.

-

To these reactions, add increasing concentrations of the test compound (this compound). Include a control with no test compound.

-

-

Incubation:

-

Incubate the reactions at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence of each reaction using a fluorometer with appropriate excitation and emission wavelengths for the fluorescent probe.

-

-

Data Analysis:

-

The binding of the test compound to the colchicine binding site on tubulin will displace the fluorescent analog, leading to a decrease in fluorescence.

-

Plot the fluorescence intensity against the log of the test compound concentration.

-

Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC₅₀ value.

-

The dissociation constant (Kd) of the test compound can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

-

Conclusion

This compound serves as a classic example of a small molecule inhibitor of microtubule assembly. Its ability to directly interact with tubulin, disrupt microtubule dynamics, and induce metaphase arrest underscores the therapeutic potential of targeting this fundamental cellular component. While its clinical journey was halted, the study of this compound has contributed to our understanding of the intricate mechanisms governing microtubule function and has informed the development of subsequent generations of antimitotic agents. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of novel compounds that target the tubulin-microtubule system for therapeutic benefit.

References

Preclinical Profile of LY-195448: An In-Depth Technical Guide on its Anti-mitotic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-195448 is an experimental phenethanolamine that has demonstrated anti-mitotic properties by targeting microtubule assembly. Preclinical investigations have revealed its capacity to induce mitotic arrest and disrupt microtubule dynamics, suggesting its potential as an anti-tumor agent. This technical guide provides a comprehensive overview of the preclinical studies on this compound, focusing on its anti-mitotic effects. The information is compiled from available scientific literature to support further research and drug development efforts in the field of oncology.

Core Mechanism of Action: Inhibition of Microtubule Assembly

Preclinical evidence strongly indicates that this compound exerts its cytotoxic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules.[1] This interaction inhibits the assembly of microtubules, which are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1] The disruption of microtubule dynamics leads to cell cycle arrest at metaphase, ultimately triggering cell death.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies on this compound. Due to the discontinuation of clinical trials, publicly available data is limited.

Table 1: In Vitro Anti-mitotic Activity of this compound in NRK Cells

| Parameter | Condition | Result | Reference |

| Mitotic Index | Control (untreated) | 4.9% | [1] |

| Mitotic Index | 46 µM (15 µg/ml) this compound (4-hour exposure) | 18.5% | [1] |

Table 2: Effects of this compound on Microtubule Reassembly

| Cell Treatment | Observation | Reference |

| Nocodazole followed by drug-free media | Microtubule reassembly within minutes | [1] |

| Nocodazole followed by media with 15 µg/ml this compound | Microtubule reassembly required 2-3 times longer | [1] |

Table 3: Cross-Resistance Profile of this compound in Mutant CHO Cell Lines

| Cell Line | Resistance Phenotype | Cross-Resistance to this compound | Reference |

| Colcemid-resistant | Microtubule depolymerizing drug resistance | Increased resistance | [1] |

| Taxol-resistant | Microtubule stabilizing drug resistance | More sensitive | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are based on the available literature and standard laboratory practices.

Cell Culture and Drug Treatment

Normal Rat Kidney (NRK) cells and Chinese Hamster Ovary (CHO) cells were utilized in the primary preclinical studies.[1]

-

Cell Lines: NRK and various CHO cell lines (wild-type, Colcemid-resistant, and Taxol-resistant) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

-

Drug Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then diluted in culture medium to the desired final concentration for experiments.

Immunofluorescence Microscopy for Microtubule Visualization

This protocol was used to observe the effects of this compound on the microtubule cytoskeleton.

-

Cell Seeding: Cells were seeded onto glass coverslips in petri dishes and allowed to adhere overnight.

-

Drug Incubation: Cells were treated with this compound at specified concentrations and for various durations.

-

Fixation: The culture medium was removed, and cells were fixed, for example, with ice-cold methanol for 10 minutes at -20°C.

-

Permeabilization: If a non-methanol fixative was used, cells were permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

-

Blocking: Non-specific antibody binding was blocked by incubating the cells in a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Cells were incubated with a primary antibody against α-tubulin or β-tubulin overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBS, cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Mounting and Imaging: Coverslips were mounted onto microscope slides with a mounting medium containing an anti-fade agent and DAPI for nuclear staining. Images were acquired using a fluorescence or confocal microscope.

Microtubule Reassembly Assay

This assay was performed to assess the inhibitory effect of this compound on the regrowth of microtubules following depolymerization.

-

Microtubule Depolymerization: Cells were treated with a microtubule-depolymerizing agent, such as nocodazole, to completely disassemble the microtubule network.

-

Drug Washout and Reassembly: The nocodazole-containing medium was washed out, and cells were incubated in either drug-free medium or medium containing this compound.

-

Time-Course Analysis: At various time points following the washout, cells were fixed and processed for immunofluorescence staining of microtubules as described above.

-

Analysis: The extent and rate of microtubule reassembly were qualitatively and quantitatively analyzed by observing the formation of microtubule asters and the elongation of the microtubule network.

Generation and Analysis of Drug-Resistant Cell Lines

Mutant CHO cell lines with altered sensitivity to microtubule-active drugs were used to investigate the mechanism of action of this compound.

-

Mutagenesis and Selection: Wild-type CHO cells were treated with a mutagen and subsequently cultured in the presence of increasing concentrations of a microtubule-active agent (e.g., Colcemid or Taxol) to select for resistant clones.

-

Cross-Resistance Testing: The selected resistant cell lines were then tested for their sensitivity to this compound by assessing cell viability or proliferation in the presence of the drug.

-

Analysis of Tubulin Subunits: To identify the basis of resistance, tubulin proteins from wild-type and resistant cell lines were analyzed by two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) to detect any alterations in the isoelectric point or molecular weight of tubulin subunits.[1]

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound and its impact on the cell cycle.

Caption: Proposed mechanism of this compound's anti-mitotic effect.

Experimental Workflow: Immunofluorescence Staining

The diagram below outlines the key steps in the immunofluorescence protocol used to visualize the effects of this compound on microtubules.

Caption: Workflow for immunofluorescence analysis of microtubules.

Logical Relationship: Cross-Resistance Analysis

This diagram illustrates the logical framework for interpreting the cross-resistance experiments with this compound.

Caption: Logic of cross-resistance studies with this compound.

Conclusion and Future Directions

The preclinical data for this compound clearly establish its role as an anti-mitotic agent that functions through the inhibition of microtubule assembly.[1] Its ability to induce metaphase arrest and its distinct cross-resistance profile provide valuable insights into its interaction with tubulin.[1] However, the discontinuation of its clinical development, reportedly due to a loss of in vivo anti-tumor activity in murine models, raises important questions.[2]

Future research in this area could focus on several aspects:

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could help identify compounds with improved in vivo stability and efficacy.

-

Elucidation of Resistance Mechanisms: A deeper understanding of why Colcemid-resistant cells are also resistant to this compound could inform the development of strategies to overcome resistance to tubulin-targeting agents.

-

Combination Therapies: Investigating the potential synergistic effects of this compound or its analogs with other anti-cancer agents could reveal new therapeutic opportunities.

This technical guide summarizes the foundational preclinical work on this compound, providing a basis for researchers and drug development professionals to build upon in the ongoing search for novel and effective anti-mitotic cancer therapies.

References

An In-Depth Technical Guide to the History and Discovery of LY-195448: A Research Compound Targeting Microtubule Assembly

Foreword: This technical guide provides a comprehensive overview of the research compound LY-195448, a potent inhibitor of microtubule assembly. Developed by Eli Lilly and Company, this compound demonstrated significant cytotoxic activity in preclinical studies, leading to its evaluation in Phase I clinical trials. This document details the history of its discovery, its mechanism of action, key experimental data, and the clinical findings that ultimately led to the discontinuation of its development. This guide is intended for researchers, scientists, and drug development professionals interested in the field of antimitotic agents and the historical landscape of cancer drug discovery.

Introduction and Discovery

This compound, chemically known as 4-(3-((2-hydroxy-2-phenylethyl)amino)-3-methylbutyl)benzamide, emerged from the antineoplastic drug discovery programs at Eli Lilly and Company during an era of intensive research into synthetic compounds with potential to treat solid tumors. The 1980s were a period of significant advancement in our understanding of the molecular mechanisms underlying cancer, with a particular focus on agents that could disrupt cell division.

While the precise date of its initial synthesis is not publicly available, the primary research on its biological activity was published in the mid-1980s. The compound was identified as a potent inhibitor of microtubule assembly, a mechanism of action shared by other successful anticancer agents of the time, such as the vinca alkaloids.

Chemical Properties

| Property | Value |

| IUPAC Name | 4-(3-((2-hydroxy-2-phenylethyl)amino)-3-methylbutyl)benzamide |

| Molecular Formula | C₂₀H₂₆N₂O₂ |

| Molecular Weight | 326.44 g/mol |

| CAS Number | 111974-80-2 |

Mechanism of Action: Inhibition of Microtubule Assembly

This compound exerts its cytotoxic effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction disrupts the dynamic process of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. By inhibiting microtubule polymerization, this compound causes cells to arrest in the metaphase stage of mitosis, ultimately leading to apoptosis (programmed cell death).[1]

The proposed mechanism of action involves the following steps:

References

LY-195448's effect on cell cycle progression in cancer cells

A comprehensive search for the compound "LY-195448" has yielded no specific scientific data regarding its effect on cell cycle progression in cancer cells. This may be due to a number of factors, including the possibility that the designation is an internal development code, is not widely published in publicly accessible databases, or may be an erroneous identifier.

Without foundational data on this compound, it is not possible to construct the requested in-depth technical guide. Key information required for this task, such as quantitative data on its effects, experimental protocols from cited studies, and its specific mechanism of action within cellular signaling pathways, is currently unavailable in the public domain.

Therefore, the creation of data tables, detailed methodologies, and visual diagrams as specified in the prompt cannot be fulfilled at this time. We recommend verifying the compound identifier and exploring alternative designations or related chemical entities to proceed with this line of inquiry.

The Ascendant Role of Benzamide Derivatives in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncological therapeutics is in a perpetual state of evolution, driven by the urgent need for novel chemical entities that exhibit enhanced potency, selectivity, and the ability to overcome resistance mechanisms. Within this dynamic field, benzamide derivatives have emerged as a remarkably versatile scaffold, giving rise to a diverse array of compounds targeting critical pathways in cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth exploration of the pharmacological profile of benzamide derivatives in oncology, with a focus on their core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the intricate signaling pathways they modulate.

Mechanisms of Action: A Multi-Targeted Approach to Cancer Therapy

Benzamide derivatives exert their anticancer effects through a variety of mechanisms, a testament to their structural adaptability. This multi-targeting capability is a significant advantage in oncology, offering the potential to address the heterogeneity of tumors and circumvent the development of drug resistance. The principal mechanisms of action for benzamide derivatives in cancer therapy include Histone Deacetylase (HDAC) inhibition, Poly(ADP-ribose) Polymerase (PARP) inhibition, disruption of tubulin polymerization, and modulation of androgen receptor signaling.

Histone Deacetylase (HDAC) Inhibition

A prominent class of benzamide derivatives functions as inhibitors of histone deacetylases (HDACs), enzymes that play a pivotal role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote chromatin condensation, leading to the transcriptional repression of key tumor suppressor genes.

The o-aminobenzamide moiety is a key pharmacophore in many of these derivatives, chelating the zinc ion in the active site of HDACs and thereby inhibiting their enzymatic activity.[1] This inhibition results in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Entinostat (MS-275) is a notable benzamide-based HDAC inhibitor that has been investigated in clinical trials for various malignancies.[3][4][5][6][7][8]

The following table summarizes the in vitro inhibitory activity and antiproliferative effects of representative benzamide-based HDAC inhibitors against various cancer cell lines.

| Compound | Target | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Reference |

| BA3 | HDAC1 | 4.8 | F98 (rat glioma) | - | [9] |

| HDAC2 | 39.9 | U251-MG (human glioblastoma) | - | [9] | |

| 7j | HDAC1 | 650 | MCF-7 (breast) | 0.83 | [4] |

| HDAC2 | 780 | T47D (breast) | 1.4 | [4] | |

| HDAC3 | 1700 | [4] | |||

| Entinostat (MS-275) | HDAC1 | 930 | MCF-7 (breast) | - | [4] |

| HDAC2 | 950 | T47D (breast) | - | [4] | |

| HDAC3 | 1800 | [4] | |||

| Mocetinostat (MGCD0103) | Class I HDACs | - | Various | - | [10] |

| BG45 | HDAC3 | 289 | - | - | [11] |

| HDAC1 | 2000 | [11] | |||

| HDAC2 | 2200 | [11] | |||

| UF010 | HDAC1 | 0.5 | - | - | [11] |

| HDAC2 | 0.1 | [11] | |||

| HDAC3 | 0.06 | [11] | |||

| HDAC8 | 1.5 | [11] |

The inhibition of HDACs by benzamide derivatives triggers a cascade of events within the cancer cell, leading to cell cycle arrest and apoptosis. The following diagram illustrates this signaling pathway.

Caption: Mechanism of HDAC Inhibition by Benzamide Derivatives.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Benzamide derivatives have also been successfully developed as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA single-strand break repair.[12] The benzamide moiety often mimics the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP.[13]

In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired single-strand breaks. These subsequently collapse replication forks, generating double-strand breaks that cannot be repaired, ultimately resulting in synthetic lethality. Several PARP inhibitors with a benzamide or related carboxamide scaffold, including Olaparib, Rucaparib, and Niraparib, are now approved for the treatment of various cancers.[14][15][16]

The following table presents the in vitro inhibitory activity and antiproliferative effects of representative benzamide-scaffold PARP inhibitors.

| Compound | Target | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Reference |

| Olaparib | PARP1/2 | - | HCT116 (Colorectal) | 2.799 | [17] |

| MDA-MB-436 (Breast, BRCA1 mutant) | 4.7 | [17] | |||

| PEO1 (Ovarian, BRCA2 mutant) | 0.004 | [17] | |||

| Rucaparib | PARP1/2 | - | - | - | [14] |

| Niraparib | PARP1/2 | - | PEO1 (Ovarian, BRCA2 mutant) | 0.007487 | [17] |

| 13f | PARP-1 | 0.25 | HCT116 (Colorectal) | 0.30 | [12] |

| DLD-1 (Colorectal) | 2.83 | [12] | |||

| 3-Aminobenzamide | PARP | - | - | - | [18] |

The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells is a cornerstone of their therapeutic success. The diagram below illustrates this process.

Caption: Synthetic Lethality via PARP Inhibition in BRCA-deficient cells.

Tubulin Polymerization Inhibition

The microtubule network is a highly dynamic structure essential for cell division, making it an attractive target for anticancer agents. A number of benzamide derivatives have been developed as tubulin polymerization inhibitors, often by binding to the colchicine site on β-tubulin.[19][20] This binding disrupts the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis.

The following table summarizes the in vitro antiproliferative activity of representative benzamide-based tubulin polymerization inhibitors.

| Compound | Cancer Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |

| 7n | SK-Mel-28 (melanoma) | 2.55 - 17.89 | 5.05 | [19] |

| 7u | SK-Mel-28 (melanoma) | 2.55 - 17.89 | - | [19] |

| RJP-1-25-2 | PC-3 (prostate) | 0.504 | - | [20] |

| MCF-7 (breast) | 0.302 | - | [20] | |

| RXF-393 (renal) | 0.299 | - | [20] | |

| St. 61 | MCF-7 (breast) | < 2 | 1.20 | [21] |

| HeLa (cervical) | < 2 | [21] | ||

| Ht29 (colorectal) | < 2 | [21] | ||

| A549 (lung) | < 2 | [21] | ||

| 6r | - | - | 1.84 | [22] |

| 6y | - | - | 2.43 | [22] |

Benzamide-based tubulin inhibitors interfere with the dynamic instability of microtubules, a process crucial for the formation of the mitotic spindle and chromosome segregation.

Caption: Disruption of microtubule dynamics by benzamide inhibitors.

Androgen Receptor (AR) Inhibition

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression. Bis-benzamide derivatives have been designed to inhibit the interaction between the AR and its coactivator proteins, a critical step in AR-mediated gene transcription.[23][24] By disrupting this protein-protein interaction, these compounds can suppress AR signaling and inhibit the proliferation of prostate cancer cells.

The following table presents the antiproliferative activity of representative bis-benzamide AR inhibitors in prostate cancer cells.

| Compound | Cancer Cell Line | Antiproliferative IC50 (nM) | Reference |

| 14d | PCa cells | 16 | [23][24] |

| 14c | PCa cells | 44-57 | [23] |

| 14m | PCa cells | 44-57 | [23] |

| 14o | PCa cells | 44-57 | [23] |

| 14r | PCa cells | 44-57 | [23] |

| 14f | PCa cells | 66-81 | [23] |

| 14h | PCa cells | 66-81 | [23] |

| 14i | PCa cells | 66-81 | [23] |

| 14l | PCa cells | 66-81 | [23] |

The inhibition of the AR-coactivator interaction by bis-benzamides effectively blocks the downstream signaling cascade that promotes prostate cancer cell growth.

Caption: Inhibition of AR signaling by bis-benzamide derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro HDAC Inhibition Assay (Fluorogenic)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms.

-

Materials:

-

Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

HDAC inhibitor developer (e.g., Trypsin in assay buffer).

-

Test benzamide derivatives and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

96-well black microplates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test benzamide derivatives and the positive control in HDAC Assay Buffer.

-

In a 96-well plate, add the HDAC enzyme to the assay buffer.

-

Add the serially diluted inhibitor or vehicle control (e.g., DMSO) to the wells.

-

Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate for 60 minutes at 37°C.

-

Stop the reaction by adding the HDAC inhibitor developer solution.

-

Incubate for an additional 15-20 minutes at 37°C to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

In Vitro PARP Inhibition Assay (ELISA-based)

This assay measures the inhibition of PARP activity by quantifying the amount of poly(ADP-ribose) (PAR) synthesized.

-

Materials:

-

Recombinant human PARP1 enzyme.

-

Activated DNA (e.g., sonicated calf thymus DNA).

-

NAD+ (substrate).

-

PARP assay buffer.

-

Anti-PAR antibody.

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

Stop solution.

-

Test benzamide derivatives and a known PARP inhibitor (e.g., Olaparib) as a positive control.

-

96-well microplates.

-

Microplate reader.

-

-

Procedure:

-

Coat a 96-well plate with a histone substrate and block non-specific binding sites.

-

Prepare serial dilutions of the test benzamide derivatives and the positive control.

-

In a separate plate, pre-incubate the PARP1 enzyme with the serially diluted inhibitors or vehicle control in the presence of activated DNA.

-

Transfer the enzyme-inhibitor mixture to the histone-coated plate.

-

Initiate the PARP reaction by adding NAD+.

-

Incubate to allow for PAR synthesis.

-

Wash the plate to remove unbound reagents.

-

Add the anti-PAR antibody and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm.

-

Calculate the percent inhibition and determine the IC50 value.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of benzamide derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Materials:

-

Human cancer cell lines.

-

Complete cell culture medium.

-

Test benzamide derivatives.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the benzamide derivatives or a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

-

Materials:

-

Purified tubulin (>99% pure).

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

GTP solution.

-

Test benzamide derivatives and a known tubulin inhibitor (e.g., Colchicine) as a positive control.

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

-

-

Procedure:

-

Pre-warm the microplate reader to 37°C.

-

Prepare a solution of purified tubulin in polymerization buffer on ice.

-

Add GTP to the tubulin solution.

-

Aliquot the tubulin solution into pre-warmed microplate wells.

-

Add the test compound, positive control, or vehicle control to the respective wells.

-

Immediately place the plate in the 37°C microplate reader.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

-

Analyze the data by plotting absorbance versus time to generate polymerization curves. The IC50 value can be determined by testing a range of compound concentrations.

-

Conclusion

Benzamide derivatives represent a highly successful and versatile scaffold in the field of oncology drug discovery. Their ability to target a range of fundamental cancer-related pathways, including epigenetic regulation, DNA repair, cell division, and hormone signaling, underscores their therapeutic potential. The continued exploration of the vast chemical space around the benzamide core, guided by a deep understanding of structure-activity relationships and target biology, promises the development of next-generation anticancer agents with improved efficacy and safety profiles. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the fight against cancer through innovative drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Phase II study of tariquidar, a selective P-glycoprotein inhibitor, in patients with chemotherapy-resistant, advanced breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What clinical trials have been conducted for Entinostat? [synapse.patsnap.com]

- 4. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I Study and Pilot Efficacy Analysis of Entinostat, a Novel Histone Deacetylase Inhibitor, in Chinese Postmenopausal Women with Hormone Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase I study of the histone deacetylase (HDAC) inhibitor entinostat, in combination with sorafenib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Impact of Olaparib, Niraparib, Rucaparib therapies on Newly Diagnosed and Relapsed Ovarian Cancer -Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of Olaparib, Niraparib, Rucaparib therapies on Newly Diagnosed and Relapsed Ovarian Cancer -Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. | BioWorld [bioworld.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Discontinuation of LY-195448 Clinical Trials: A Technical Analysis

Indianapolis, IN - The clinical development of LY-195448, an investigational anti-cancer agent, was terminated during Phase I clinical trials. The discontinuation stemmed from a combination of emergent safety concerns and a concurrent, unexplained loss of in vivo anti-tumor efficacy in preclinical models. This in-depth guide provides a technical overview of the available data, experimental context, and the signaling pathways associated with this compound, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a phenethanolamine derivative, demonstrated promise in early preclinical studies due to its cytotoxic activity, functioning as a microtubule assembly inhibitor that induces mitotic arrest. However, its progression through clinical development was halted due to the observation of dose-limiting toxicities, specifically mild and reversible hypotension, alongside an unexpected and unresolved loss of its anti-tumor effects in animal models. This guide will dissect the available information to provide a comprehensive understanding of the factors leading to the cessation of its clinical investigation.

Clinical Trial Discontinuation Analysis

The decision to discontinue the clinical trials of this compound was multifactorial, arising from observations in both the human clinical trial and concurrent preclinical studies.

Phase I Clinical Trial Findings

A Phase I clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced cancer.

Patient Cohort and Dosing: The study enrolled nine patients who received this compound at doses ranging up to 133 mg/m².[1]

Adverse Events: The primary dose-limiting toxicities observed were cardiovascular in nature. Key adverse events are summarized in the table below.

| Adverse Event | Severity | Reversibility | Hematological/Biochemical Toxicity |

| Hypotension | Mild | Reversible | Not Observed |

| Tachycardia | Not specified | Reversible | Not Observed |

| Tremor | Not specified | Reversible | Not Observed |

| Table 1: Adverse Events Observed in the Phase I Clinical Trial of this compound. [1] |

The emergence of hypotension as a side effect was a significant clinical concern. While reported as mild and reversible, drug-induced hypotension can pose serious risks to patients, particularly those with underlying cardiovascular comorbidities.

Preclinical Efficacy Concerns

Concurrently with the Phase I trial, a critical issue arose in ongoing preclinical evaluations.

Loss of In Vivo Anti-Tumor Activity: An unexplained loss of anti-tumor activity of this compound was observed in murine tumor models starting in September 1987.[1] This was a pivotal factor in the decision to halt development, as it cast doubt on the continued viability of the drug's therapeutic potential.

Consistency of In Vitro Activity: Importantly, the in vitro anti-mitotic activity of this compound remained intact.[1] This discrepancy between the in vitro and in vivo results suggested potential issues with the drug's formulation, stability, metabolism, or interaction with the biological environment in the animal models that were not apparent in cell-based assays. Despite intensive investigation, the root cause of this loss of in vivo efficacy could not be determined.[1]

Mechanism of Action: Microtubule Inhibition

This compound functions as a microtubule assembly inhibitor.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell structure.

Signaling Pathway and Cellular Impact:

The mechanism of action involves the disruption of microtubule dynamics, leading to the arrest of the cell cycle in the metaphase stage. This ultimately triggers cytotoxic effects in rapidly dividing cells, such as cancer cells.

Experimental Protocols

While detailed, step-by-step protocols from the original studies are not publicly available, the general methodologies can be inferred from the published data and standard practices of the time.

In Vitro Anti-Mitotic Activity Assay

Objective: To assess the ability of this compound to inhibit cell division.

Methodology (Hypothetical Reconstruction):

-

Cell Culture: A cancer cell line (e.g., HeLa, MCF-7) would be cultured in appropriate media and conditions.

-

Drug Treatment: Cells would be treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) would be used.

-

Incubation: Cells would be incubated for a period sufficient to allow for one or two cell cycles (e.g., 24-48 hours).

-

Cell Cycle Analysis:

-

Cells would be harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

Flow cytometry would be used to analyze the DNA content of the cells, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

-

-

Data Analysis: An increase in the percentage of cells in the G2/M phase in the this compound-treated groups compared to the control would indicate mitotic arrest.

Murine Tumor Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

Methodology (Hypothetical Reconstruction):

-

Animal Model: Immunocompromised mice (e.g., nude mice) would be used.

-

Tumor Implantation: Human tumor cells would be subcutaneously implanted into the flanks of the mice.

-

Tumor Growth: Tumors would be allowed to grow to a palpable size.

-

Treatment: Mice would be randomized into treatment and control groups. The treatment group would receive this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group would receive a vehicle.

-

Tumor Measurement: Tumor volume would be measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study would conclude when tumors in the control group reached a predetermined size, or after a set duration.

-

Data Analysis: Tumor growth curves would be plotted for each group. A statistically significant reduction in tumor growth in the this compound-treated group compared to the control would indicate anti-tumor efficacy.

Conclusion

The discontinuation of this compound's clinical trials serves as a critical case study in drug development, highlighting the importance of continuous and integrated evaluation of both clinical safety and preclinical efficacy. While the hypotensive side effects observed in the Phase I trial were a significant factor, the concurrent and inexplicable loss of in vivo anti-tumor activity in preclinical models created a dual-front challenge that ultimately proved insurmountable for the program. This case underscores the complexities of translating preclinical findings to the clinical setting and the necessity for robust and reproducible preclinical data to support continued clinical investigation. Further research into the specific mechanisms of phenethanolamine-induced hypotension and the factors influencing in vivo drug efficacy could provide valuable insights for the development of future anti-cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for LY-195448 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of LY-195448, an experimental microtubule-targeting agent, in a variety of cell culture-based assays. Detailed protocols for key experiments are provided to facilitate the investigation of its cytotoxic and anti-proliferative effects.

Overview of this compound

This compound is an experimental compound that functions as a microtubule assembly inhibitor. By disrupting the dynamic instability of microtubules, this compound effectively blocks cells in the metaphase stage of the cell cycle, leading to cell death. Its cytotoxic activity has been observed in various cell cultures, making it a compound of interest for cancer research.

Data Presentation

A critical aspect of characterizing any potential anti-cancer compound is determining its potency across various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.

While extensive literature searches did not yield a comprehensive table of IC50 values for this compound across a wide range of cancer cell lines, the following table provides a template for researchers to populate with their own experimental data. The subsequent experimental protocols detail the methodologies to determine these values.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₆N₂O₂ |

| Molecular Weight | 326.44 g/mol |

| Mechanism of Action | Microtubule assembly inhibitor |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines (Template)

| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |

| e.g., HeLa | Cervical Cancer | 48 | [Enter experimental value] |

| e.g., MCF-7 | Breast Cancer | 48 | [Enter experimental value] |

| e.g., A549 | Lung Cancer | 48 | [Enter experimental value] |

| e.g., PC-3 | Prostate Cancer | 48 | [Enter experimental value] |

| e.g., U-87 MG | Glioblastoma | 48 | [Enter experimental value] |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Allow the this compound powder vial to equilibrate to room temperature before opening.

-

Accurately weigh the desired amount of this compound powder.

-

Dissolve the powder in a sufficient volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value. The MTT and LDH assays are common methods for this purpose.

2.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

-

Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest drug treatment).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2.2 Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

Commercially available LDH cytotoxicity assay kit

Procedure:

-

Follow steps 1-4 of the MTT assay protocol.

-

After the treatment period, carefully collect the cell culture supernatant from each well.

-

Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (lysed cells).

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle distribution and to confirm its role in inducing metaphase arrest.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound (including a vehicle control) for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of a mitotic block.

Immunofluorescence Staining of Microtubules

Objective: To visualize the effect of this compound on the microtubule network within cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Glass coverslips in a multi-well plate

-

This compound stock solution

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorophore-conjugated secondary antibody

-